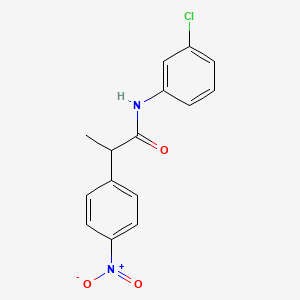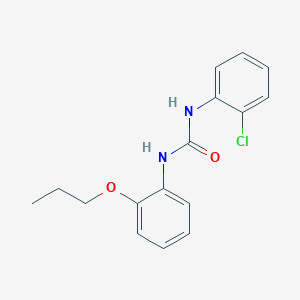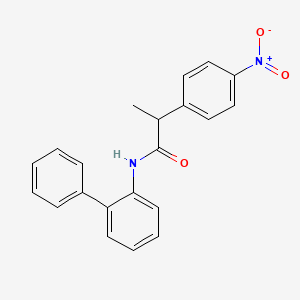
N-(3-chlorophenyl)-2-(4-nitrophenyl)propanamide
Vue d'ensemble
Description
N-(3-chlorophenyl)-2-(4-nitrophenyl)propanamide, also known as CPP, is a chemical compound that has been widely studied for its potential use in scientific research. CPP belongs to a class of compounds known as arylcyclohexylamines, which have been shown to have a variety of effects on the central nervous system. In
Mécanisme D'action
The mechanism of action of N-(3-chlorophenyl)-2-(4-nitrophenyl)propanamide is primarily through its interaction with the NMDA receptor. This compound binds to the receptor in a competitive manner, preventing the binding of glutamate and blocking the influx of calcium ions into the cell. This blockade of the NMDA receptor has been shown to have a variety of effects on the central nervous system, including the modulation of synaptic plasticity, memory formation, and neuroprotection.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its interaction with the NMDA receptor. By blocking the influx of calcium ions into the cell, this compound has been shown to modulate synaptic plasticity, which is the ability of synapses to change in strength over time. This modulation of synaptic plasticity has been implicated in a variety of neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. Additionally, this compound has been shown to have neuroprotective effects, preventing the death of neurons in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(3-chlorophenyl)-2-(4-nitrophenyl)propanamide in lab experiments is its well-established synthesis method and availability. This compound is readily available for research purposes and has been used extensively in scientific research. Additionally, this compound has been shown to be a potent antagonist of the NMDA receptor, making it a useful tool for studying the central nervous system. However, one limitation of using this compound in lab experiments is its potential toxicity. This compound has been shown to have toxic effects on cells at high concentrations, and care must be taken when working with the compound.
Orientations Futures
There are many future directions for research on N-(3-chlorophenyl)-2-(4-nitrophenyl)propanamide. One area of interest is in the development of new compounds that are more potent and selective antagonists of the NMDA receptor. Additionally, there is interest in studying the effects of this compound on other neurotransmitter systems, such as the serotonin and dopamine systems. Finally, there is interest in studying the potential therapeutic effects of this compound in neurological disorders, such as Alzheimer's disease, Parkinson's disease, and schizophrenia.
Conclusion:
In conclusion, this compound is a chemical compound that has been widely studied for its potential use in scientific research. This compound belongs to a class of compounds known as arylcyclohexylamines, which have been shown to have a variety of effects on the central nervous system. This compound has been used extensively in scientific research as a tool to study the central nervous system, particularly the NMDA receptor. The mechanism of action of this compound is primarily through its interaction with the NMDA receptor, blocking the binding of glutamate and preventing the influx of calcium ions into the cell. This compound has been shown to have a variety of biochemical and physiological effects, including the modulation of synaptic plasticity, memory formation, and neuroprotection. While there are advantages and limitations to using this compound in lab experiments, there are many future directions for research on this compound, including the development of new compounds and studying its potential therapeutic effects in neurological disorders.
Applications De Recherche Scientifique
N-(3-chlorophenyl)-2-(4-nitrophenyl)propanamide has been used extensively in scientific research as a tool to study the central nervous system. One of the main applications of this compound is in the study of N-methyl-D-aspartate (NMDA) receptors, which are involved in the regulation of synaptic plasticity and memory formation. This compound has been shown to be a potent antagonist of the NMDA receptor, blocking the binding of glutamate and preventing the influx of calcium ions into the cell. This blockade of the NMDA receptor has been implicated in a variety of neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia.
Propriétés
IUPAC Name |
N-(3-chlorophenyl)-2-(4-nitrophenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O3/c1-10(11-5-7-14(8-6-11)18(20)21)15(19)17-13-4-2-3-12(16)9-13/h2-10H,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSWAUQRCAXOIRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)NC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[1-(3-fluorobenzyl)-4-methyl-1H-pyrazol-5-yl]-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide](/img/structure/B4074455.png)
![2-[4-(2,4-dimethylphenoxy)butyl]-1,2,3,4-tetrahydroisoquinoline hydrochloride](/img/structure/B4074461.png)
![N-dibenzo[b,d]furan-3-yl-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B4074477.png)
![N-{4-[4-(2-chlorobenzyl)-1-piperazinyl]phenyl}-2-(4-isopropylphenoxy)acetamide](/img/structure/B4074483.png)
![N-allyl-N-[2-(3-methyl-4-nitrophenoxy)ethyl]-2-propen-1-amine oxalate](/img/structure/B4074486.png)
![2-({2-[(2,6-dimethyl-4-morpholinyl)carbonyl]phenyl}thio)benzonitrile](/img/structure/B4074489.png)
![1-[4-(2-methoxy-4-methylphenoxy)butyl]piperazine oxalate](/img/structure/B4074494.png)
![N-(2,4-dimethoxyphenyl)-5-nitro-2-{[(4-phenyl-1-piperazinyl)acetyl]amino}benzamide](/img/structure/B4074506.png)

![1-[3-(2-bromo-4-chlorophenoxy)propyl]azepane oxalate](/img/structure/B4074517.png)

![1-[2-(4-nitrophenoxy)ethyl]azepane oxalate](/img/structure/B4074524.png)
![1-[2-(4-chloro-3,5-dimethylphenoxy)ethyl]azepane oxalate](/img/structure/B4074529.png)
![1-[2-(2,5-dimethylphenoxy)ethyl]piperazine oxalate](/img/structure/B4074546.png)